

5-Bromo-4-methylnicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinaldehyde**

Cat. No.: **B1290056**

[Get Quote](#)

Technical Guide: 5-Bromo-4-methylnicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of **5-Bromo-4-methylnicotinaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Compound Data

5-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring makes it a versatile intermediate for further chemical modifications, particularly in the development of novel pharmaceutical compounds.

The key physicochemical properties of **5-Bromo-4-methylnicotinaldehyde** are summarized below.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
CAS Number	351457-86-8	[1]
IUPAC Name	5-bromo-4-methylpyridine-3-carbaldehyde	

Experimental Protocols

The following sections detail a representative synthetic protocol for the preparation of **5-Bromo-4-methylnicotinaldehyde** and standard methods for its structural characterization.

A common route for the synthesis of this compound involves the formylation of a brominated pyridine precursor. The following protocol is adapted from established methods for preparing substituted pyridine aldehydes[2].

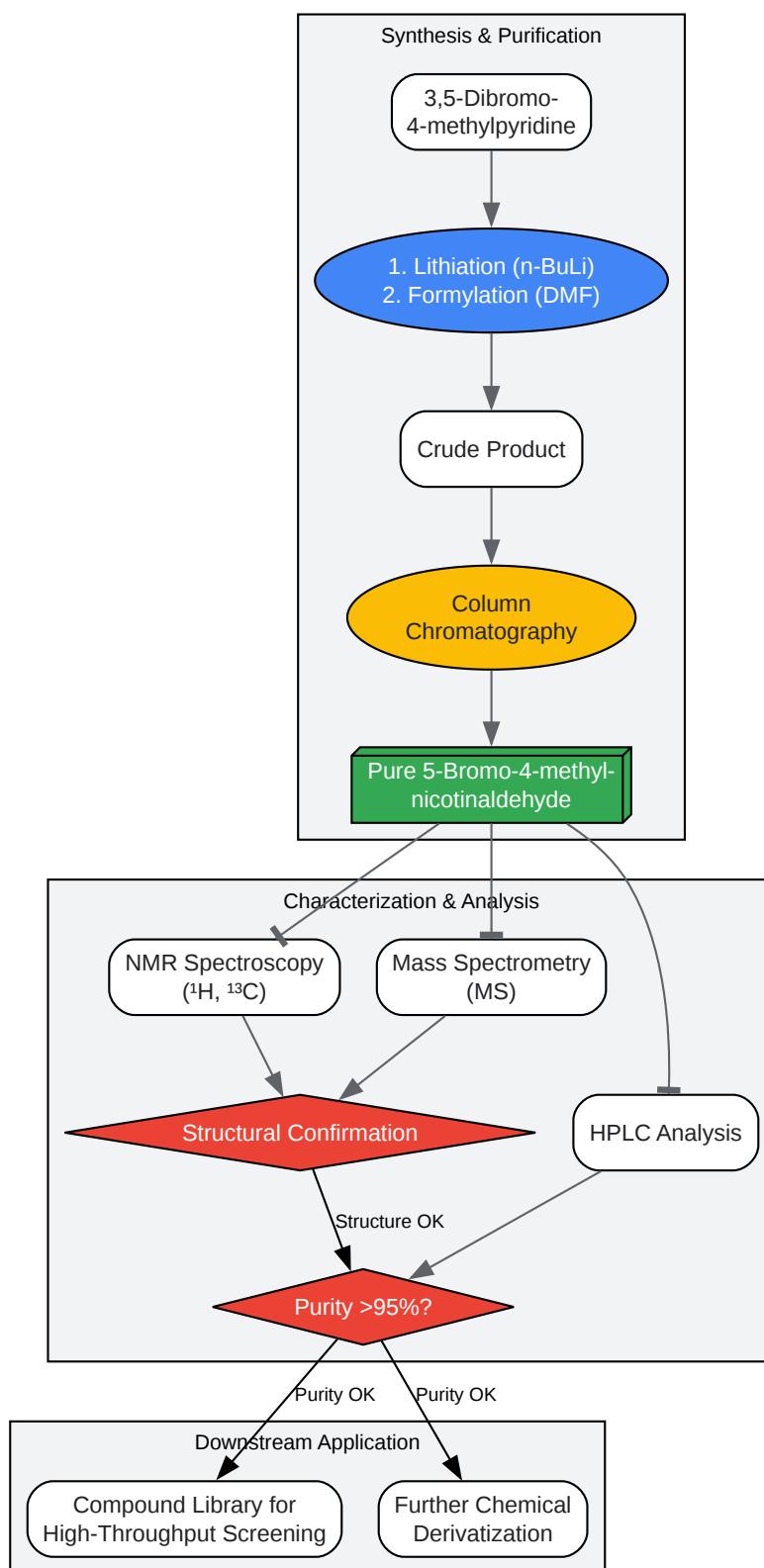
Reaction Scheme: 3,5-Dibromo-4-methylpyridine → **5-Bromo-4-methylnicotinaldehyde**

Materials:

- 3,5-Dibromo-4-methyl-pyridine
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Ether or Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Under an inert argon atmosphere, dissolve 3,5-Dibromo-4-methyl-pyridine (1.0 eq) in anhydrous THF in a reaction vessel equipped for low-temperature reactions.
- Cool the resulting solution to -100 °C using a liquid nitrogen/ether bath.
- Add n-Butyllithium (1.02 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the mixture for 5-10 minutes at -100 °C.
- Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
- After the addition is complete, stir the reaction for 20 minutes at -100 °C and then allow it to warm to -78 °C for 1 hour.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature, then transfer it to a separatory funnel and extract with ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **5-Bromo-4-methylnicotinaldehyde** using silica gel column chromatography.


Following synthesis and purification, the identity and purity of the compound should be confirmed using standard analytical techniques[3][4].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show distinct signals for the two pyridine ring protons, the aldehyde proton, and the methyl group protons.
- Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), is used to confirm the molecular weight. The presence of bromine should result in a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 1:1 ratio)[4].

- High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed using HPLC, typically with a C18 reverse-phase column and a UV detector[4].

Logical Workflow Visualization

The following diagram illustrates the general workflow from synthesis to characterization and potential application of **5-Bromo-4-methylnicotinaldehyde** in a research context.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 351457-86-8|5-Bromo-4-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-4-methylnicotinaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290056#5-bromo-4-methylnicotinaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1290056#5-bromo-4-methylnicotinaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com